molecular formula C11H13FO B7983989 trans-2-(3-Fluorophenyl)cyclopentanol

trans-2-(3-Fluorophenyl)cyclopentanol

Cat. No.: B7983989
M. Wt: 180.22 g/mol
InChI Key: ARVGKJBSGIRSTQ-WDEREUQCSA-N
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Description

Trans-2-(3-Fluorophenyl)cyclopentanol: is an organic compound with the molecular formula C11H13FO. It is a secondary alcohol characterized by the presence of a fluorophenyl group attached to a cyclopentanol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluorophenyl)cyclopentanol typically involves the reaction of cyclopentene with a fluorophenyl reagent under specific conditions. One common method includes the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The reaction conditions for these steps are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under controlled temperatures and pressures. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(3-Fluorophenyl)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry: Trans-2-(3-Fluorophenyl)cyclopentanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its potential medicinal applications include the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which trans-2-(3-Fluorophenyl)cyclopentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to specific biological or chemical outcomes. The pathways involved may include signal transduction, metabolic processes, and molecular recognition.

Comparison with Similar Compounds

  • 2-(3-Fluorophenyl)cyclopentanone
  • 2-(3-Fluorophenyl)cyclopentane
  • 2-(3-Fluorophenyl)cyclopentanol derivatives

Uniqueness: Trans-2-(3-Fluorophenyl)cyclopentanol is unique due to the presence of both a fluorophenyl group and a cyclopentanol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVGKJBSGIRSTQ-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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